

Spectroscopic comparison of (4-Nitro-phenyl)-acetaldehyde and its derivatives

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Compound of Interest

Compound Name: (4-Nitro-phenyl)-acetaldehyde

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A Spectroscopic Comparison of (4-Nitro-phenyl)-acetaldehyde and Its Derivatives

This guide provides a detailed spectroscopic comparison of (4-Nitro-phenyl)-acetaldehyde and its derivatives, offering insights for researchers, scientists, and drug development professionals. The data presented is a compilation of experimental findings and established spectroscopic principles for aromatic nitro compounds.

Introduction

(4-Nitro-phenyl)-acetaldehyde is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its spectroscopic characterization is crucial for confirming its structure and purity. This guide compares the spectroscopic properties of (4-Nitro-phenyl)-acetaldehyde with its parent compound, phenylacetaldehyde, and selected derivatives to illustrate the influence of substituents on their spectral features.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for (4-Nitro-phenyl)-acetaldehyde and related compounds.

Table 1: ^1H NMR and ^{13}C NMR Spectral Data

Compound	Solvent	¹ H NMR Chemical Shifts (δ, ppm)	¹³ C NMR Chemical Shifts (δ, ppm)
Phenylacetaldehyde	CDCl ₃	9.7 (t, 1H, -CHO), 7.2-7.4 (m, 5H, Ar-H), 3.7 (d, 2H, -CH ₂ -)	~200 (-CHO), ~133 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~50 (-CH ₂ -)
(4-Nitro-phenyl)-acetaldehyde	CDCl ₃	9.8-10.2 (t, 1H, -CHO) [1], 8.2-8.5 (d, 2H, Ar-H ortho to NO ₂), 7.5-7.7 (d, 2H, Ar-H meta to NO ₂)	~198 (-CHO), ~148 (Ar-C-NO ₂), ~140 (Ar-C), ~130 (Ar-CH), ~124 (Ar-CH), ~49 (-CH ₂ -)
(2-Methyl-4-nitro-phenyl)-acetaldehyde (Predicted)	CDCl ₃	~9.8 (t, 1H, -CHO), ~8.1 (d, 1H, Ar-H), ~8.0 (dd, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~3.8 (d, 2H, -CH ₂ -), ~2.6 (s, 3H, -CH ₃)	~199 (-CHO), ~149 (Ar-C-NO ₂), ~138 (Ar-C), ~135 (Ar-C-CH ₃), ~131 (Ar-CH), ~125 (Ar-CH), ~48 (-CH ₂ -), ~20 (-CH ₃)
(3-Chloro-4-nitro-phenyl)-acetaldehyde (Predicted)	CDCl ₃	~9.7 (t, 1H, -CHO), ~8.3 (d, 1H, Ar-H), ~8.1 (dd, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~3.7 (d, 2H, -CH ₂ -)	~197 (-CHO), ~147 (Ar-C-NO ₂), ~141 (Ar-C), ~133 (Ar-C-Cl), ~131 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~49 (-CH ₂ -)

Table 2: IR, Mass Spectrometry, and UV-Vis Spectral Data

Compound	IR (cm ⁻¹)	Mass Spectrometry (m/z)	UV-Vis (λ _{max} , nm)
Phenylacetaldehyde	~2820, 2720 (aldehyde C-H), ~1725 (C=O), ~1600, 1495, 1450 (aromatic C=C)	120 (M ⁺), 91 (M ⁺ - CHO), 65	Not typically reported in this context
(4-Nitro-phenyl)- acetaldehyde	~2830, 2730 (aldehyde C-H), ~1720 (C=O), ~1600, 1490 (aromatic C=C), ~1520 (asymmetric NO ₂ stretch), ~1345 (symmetric NO ₂ stretch)	165 (M ⁺), 136 (M ⁺ - CHO), 120 (M ⁺ - NO ₂), 90	~268
(2-Methyl-4-nitro- phenyl)-acetaldehyde (Predicted)	~2830, 2730 (aldehyde C-H), ~1720 (C=O), ~1600, 1485 (aromatic C=C), ~1520 (asymmetric NO ₂ stretch), ~1345 (symmetric NO ₂ stretch)	179 (M ⁺), 150 (M ⁺ - CHO), 133 (M ⁺ - NO ₂), 104	~270
(3-Chloro-4-nitro- phenyl)-acetaldehyde (Predicted)	~2830, 2730 (aldehyde C-H), ~1715 (C=O), ~1595, 1480 (aromatic C=C), ~1525 (asymmetric NO ₂ stretch), ~1350 (symmetric NO ₂ stretch)	199/201 (M ⁺ /M ⁺ +2), 170/172, 153/155, 124	~265

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Instrumentation:** Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- **Data Acquisition:**
 - For ^1H NMR, acquire data with a spectral width of 0-12 ppm, using a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, acquire data with a spectral width of 0-220 ppm, using a proton-decoupled pulse sequence.
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Solid Samples:** Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, run the spectrum using an Attenuated Total Reflectance (ATR) accessory.
 - **Liquid Samples:** Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Scan the sample over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$).

- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- **Ionization:** Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum, which shows the relative abundance of each ion.

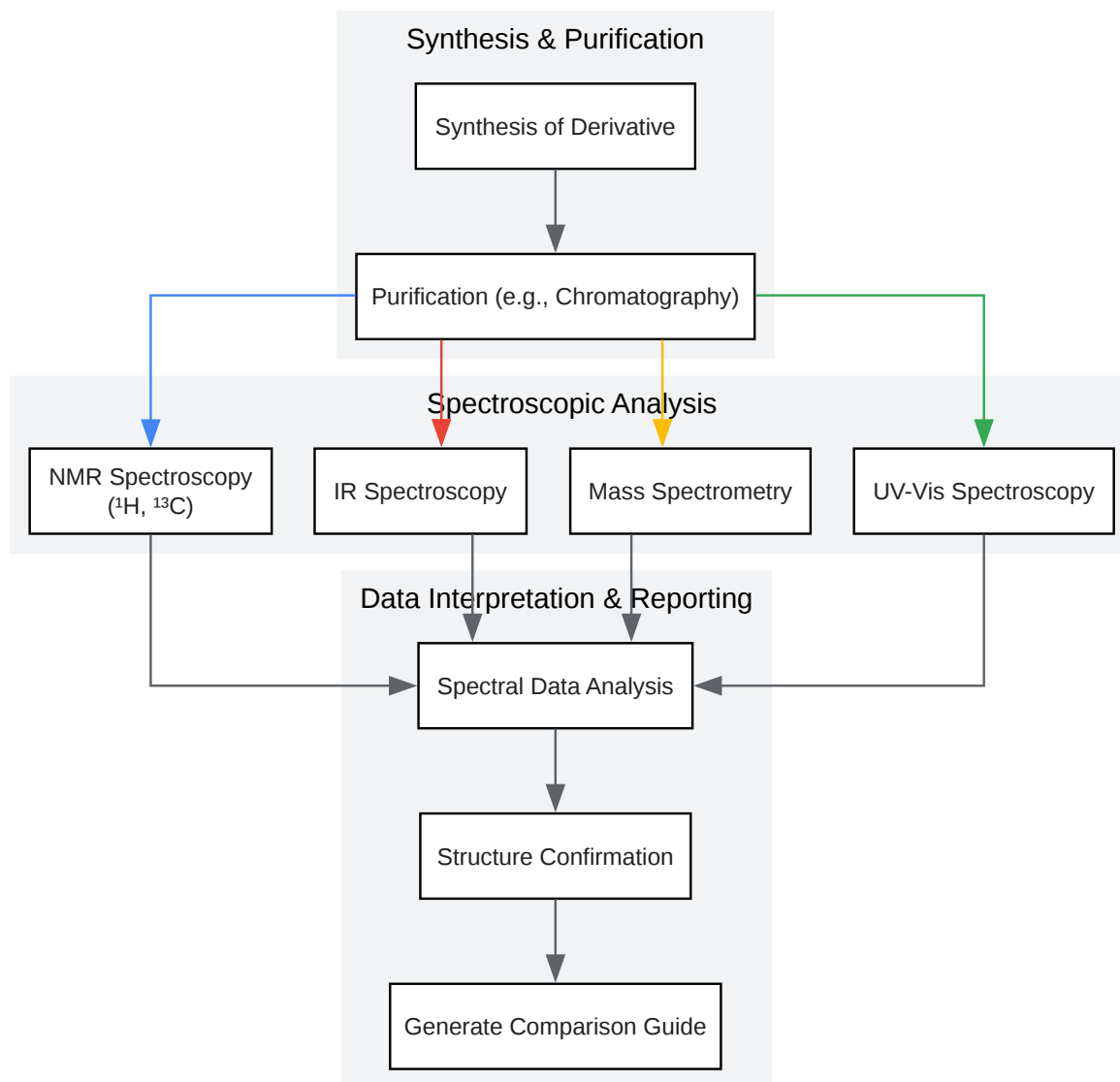
Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Scan the sample over a wavelength range of approximately 200-400 nm. A solvent blank is used as a reference.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}) and, if possible, calculate the molar absorptivity (ϵ).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized **(4-Nitro-phenyl)-acetaldehyde** derivative.

Workflow for Spectroscopic Analysis of (4-Nitro-phenyl)-acetaldehyde Derivatives



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Caption: Spectroscopic Analysis Workflow.

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References

- 1. researchgate.net [researchgate.net]
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